(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid

Catalog No.
S14002022
CAS No.
M.F
C11H8F3NO3
M. Wt
259.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-...

Product Name

(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid

IUPAC Name

(E)-4-oxo-4-[4-(trifluoromethyl)anilino]but-2-enoic acid

Molecular Formula

C11H8F3NO3

Molecular Weight

259.18 g/mol

InChI

InChI=1S/C11H8F3NO3/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18/h1-6H,(H,15,16)(H,17,18)/b6-5+

InChI Key

JEBAYPJZLRCTRV-AATRIKPKSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C=CC(=O)O

Isomeric SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)/C=C/C(=O)O

(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a prop-2-enoic acid moiety. Its molecular formula is C11H8F3N O3, and it has a molecular weight of approximately 259.18 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in various chemical and biological applications .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions may convert the compound into amines or alcohols, depending on the reagents used.
  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution, allowing for the introduction of other functional groups.

Research indicates that (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid exhibits potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. The trifluoromethyl group may enhance binding affinity to molecular targets, leading to modulation of specific biological pathways. This makes the compound a candidate for further studies in pharmacology and biochemistry .

The synthesis of (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid typically involves the reaction of 4-(trifluoromethyl)aniline with acryloyl chloride under basic conditions. Key steps include:

  • Formation of an amide bond between the aniline and acryloyl chloride.
  • Neutralization of hydrochloric acid byproduct using a base.
  • Use of solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

For industrial production, continuous flow reactors may be utilized to enhance efficiency and yield, along with purification techniques such as recrystallization or chromatography .

(2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid has several applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Utilized in studies related to enzyme inhibition and receptor interactions.
  • Industry: Potentially used in producing specialty chemicals or materials with unique properties due to its structural features .

The interaction mechanism of (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid involves binding to specific enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and target interaction. This interaction can modulate enzyme activity or receptor signaling pathways, contributing to its biological effects .

Similar compounds include:

  • (2E)-3-{[4-(Methyl)phenyl]carbamoyl}prop-2-enoic acid: Contains a methyl group instead of a trifluoromethyl group.
  • (2E)-3-{[4-(Chloromethyl)phenyl]carbamoyl}prop-2-enoic acid: Features a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The unique presence of the trifluoromethyl group in (2E)-3-{[4-(Trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid imparts distinct properties such as increased lipophilicity and metabolic stability. These characteristics enhance the compound's efficacy and selectivity compared to its analogs, making it particularly valuable in research and industrial applications .

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

259.04562760 g/mol

Monoisotopic Mass

259.04562760 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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